Methyl 2-formyl-1H-indole-5-carboxylate

Overview

Description

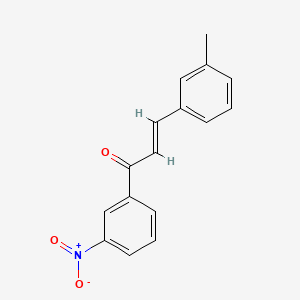

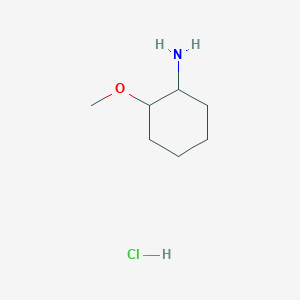

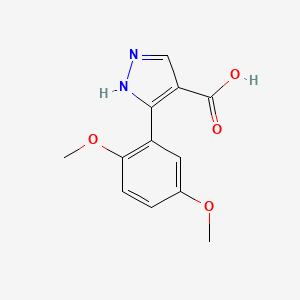

“Methyl 2-formyl-1H-indole-5-carboxylate” is a chemical compound with a molecular weight of 203.2 . Its IUPAC name is “this compound” and its InChI code is "1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code "1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3" .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 203.2 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research has focused on the synthesis of novel 3,4-fused tryptophan analogues, utilizing derivatives similar to Methyl 2-formyl-1H-indole-5-carboxylate, for peptide and peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain while keeping functional groups available for further modification, proving crucial in understanding peptide structure and function (Horwell et al., 1994).

Development of Indole-Based Molecules

Indole derivatives, including those related to this compound, have been synthesized for potential therapeutic applications. For example, the synthesis of symmetrical and unsymmetrical diindolylmethanes via acid-catalyzed electrophilic substitution reactions highlights the versatility of indole derivatives in forming compounds with potential bioactivity (Bingul et al., 2014).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, has been characterized using spectroscopic methods and computational studies to explore its electronic nature, reactivity, and potential as a precursor to biologically active molecules. These studies provide insight into the physical and chemical properties of indole derivatives, which are essential for designing new materials and pharmaceuticals (Almutairi et al., 2017).

Fluorescent Probes and Environmental Sensing

The development of ester-derivatized indoles as sensitive infrared probes for local environment highlights the application of indole derivatives in sensing technologies. Methyl indole-4-carboxylate, for instance, has been studied for its potential as a fluorescent probe for protein structure and dynamics, as well as an IR probe for sensing local hydration environments, demonstrating the utility of indole derivatives in analytical and diagnostic applications (Liu et al., 2020).

Mechanism of Action

Target of Action

Methyl 2-formyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a main role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives, including this compound, could influence multiple biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .

properties

IUPAC Name |

methyl 2-formyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVQAIHYBTWVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)

![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)

![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)